1-(4-chlorobenzenesulfonyl)-4-[3-(3-methoxyphenyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl]piperazine
Description
Properties
IUPAC Name |
7-[4-(4-chlorophenyl)sulfonylpiperazin-1-yl]-3-(3-methoxyphenyl)triazolo[4,5-d]pyrimidine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H20ClN7O3S/c1-32-17-4-2-3-16(13-17)29-21-19(25-26-29)20(23-14-24-21)27-9-11-28(12-10-27)33(30,31)18-7-5-15(22)6-8-18/h2-8,13-14H,9-12H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PLOZITWHONXGEJ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC(=C1)N2C3=C(C(=NC=N3)N4CCN(CC4)S(=O)(=O)C5=CC=C(C=C5)Cl)N=N2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H20ClN7O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
485.9 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
The synthesis of 1-(4-chlorobenzenesulfonyl)-4-[3-(3-methoxyphenyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl]piperazine typically involves multiple steps. The synthetic route often starts with the preparation of the triazolopyrimidine core, followed by the introduction of the piperazine ring and the subsequent attachment of the chlorophenylsulfonyl and methoxyphenyl groups. The reaction conditions may vary, but common reagents include chlorinating agents, sulfonyl chlorides, and methoxybenzene derivatives. Industrial production methods may involve optimization of these steps to enhance yield and purity.
Chemical Reactions Analysis
This compound can undergo various chemical reactions, including:
Oxidation: The methoxy group can be oxidized to form corresponding aldehydes or acids.
Reduction: The nitro group, if present, can be reduced to an amine.
Substitution: The chlorophenyl group can participate in nucleophilic aromatic substitution reactions. Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like hydrogen gas with a palladium catalyst, and nucleophiles like sodium methoxide. Major products formed from these reactions depend on the specific conditions and reagents used.
Scientific Research Applications
1-(4-chlorobenzenesulfonyl)-4-[3-(3-methoxyphenyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl]piperazine has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a biochemical probe.
Medicine: Explored for its pharmacological properties, including potential therapeutic effects.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of this compound involves its interaction with specific molecular targets. The triazolopyrimidine core can bind to enzymes or receptors, modulating their activity. The piperazine ring and substituents may enhance binding affinity and specificity. Pathways involved may include inhibition of enzyme activity or modulation of receptor signaling.
Comparison with Similar Compounds
5-(4-Chlorophenoxy)-6-Isopropyl-3-Phenyl-3H-1,2,3-Triazolo[4,5-d]Pyrimidin-7(6H)-One ()
- Key Features: Retains the triazolo[4,5-d]pyrimidine core but substitutes the 3-position with phenyl and the 5-position with 4-chlorophenoxy. Lacks the piperazine and benzenesulfonyl groups.
- Research Findings : Crystal structure analysis (R factor = 0.082) confirms planar geometry, critical for π-π stacking in target binding. The absence of a piperazine may reduce solubility compared to the target compound.
VAS2870 ()
- Structure : 1,3-Benzoxazol-2-yl-3-benzyl-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl sulfide.
- Activity : Acts as a NADPH oxidase inhibitor, suppressing reactive oxygen species (ROS) in leukocytes. The sulfide group and benzoxazole substituent differentiate it from the target compound’s sulfonyl and methoxyphenyl groups, likely altering target specificity .
Ticagrelor Analogues ()
- Examples: Compounds 16m, 7u, and 7v feature cyclopropylamino and sugar-like substituents on the triazolo[4,5-d]pyrimidine core.
- Activity : Demonstrated antiplatelet effects (IC₅₀ values in nM range) and antibacterial properties. The piperazine in the target compound may enhance pharmacokinetics compared to these analogues’ hydroxyl or thioether groups .
Piperazine-Containing Derivatives
1-(3-Chlorobenzyl)-4-[(4-Methylphenyl)Sulfonyl]Piperazine ()
- Structure : Piperazine substituted with 3-chlorobenzyl and toluene-4-sulfonyl.
- Relevance : The sulfonyl group’s position (para vs. meta) and methyl substitution influence electronic properties and binding to sulfonamide-sensitive targets .
Pyrazolo- and Imidazo-Pyrimidine Derivatives
Imidazo[4,5-b]Pyridine-Based Inhibitors ()
- Example : Compound 27g includes a pyrazinylmethyl-piperazine moiety.
- Comparison : The imidazo-pyridine core differs from triazolo-pyrimidine but highlights the utility of piperazine in enhancing solubility and bioavailability .
Critical Analysis
- The 4-chlorobenzenesulfonyl group may enhance target affinity via hydrophobic and electrostatic interactions.
- Gaps in Data : Direct pharmacological data for the target compound are absent in the evidence. Its activity may be extrapolated from analogues like VAS2870 (NADPH oxidase inhibition) or ticagrelor derivatives (antiplatelet effects).
- Synthetic Challenges : highlights multi-step syntheses for triazolo-pyrimidines, often requiring coupling reactions (e.g., thiolation) and chromatography for purification. The target compound’s synthesis likely follows similar protocols .
Biological Activity
The compound 1-(4-chlorobenzenesulfonyl)-4-[3-(3-methoxyphenyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl]piperazine is a complex organic molecule that exhibits a range of biological activities. This article reviews its synthesis, biological evaluations, and potential therapeutic applications based on diverse research findings.
Chemical Structure and Properties
The compound's structure includes a piperazine core linked to a triazolopyrimidine moiety and a chlorobenzenesulfonyl group. This configuration is significant for its biological interactions.
Biological Activity Overview
- Anticancer Activity : Research indicates that derivatives of triazoles and pyrimidines can exhibit notable anticancer properties. For instance, compounds with triazole rings have been shown to induce apoptosis in cancer cell lines through various mechanisms, including cell cycle arrest and modulation of apoptotic pathways .
- Antibacterial Properties : The compound has demonstrated moderate to strong antibacterial activity against various strains such as Salmonella typhi and Bacillus subtilis. Its sulfonamide functionality is particularly relevant for its pharmacological effectiveness in inhibiting bacterial growth .
- Enzyme Inhibition : Studies have highlighted the compound's potential as an acetylcholinesterase inhibitor, which is crucial for treating conditions like Alzheimer's disease. Its inhibitory activity has been quantified with IC50 values indicating strong efficacy compared to standard drugs .
Synthesis
The synthesis of this compound typically involves multi-step reactions starting from readily available precursors. Key steps include:
- Formation of the piperazine ring.
- Introduction of the chlorobenzenesulfonyl group.
- Coupling with the triazolopyrimidine moiety.
Anticancer Studies
A study evaluated the anticancer activity of similar triazole-based compounds against human cancer cell lines (MCF-7, SW480, A549). Results showed significant growth inhibition and apoptosis induction in treated cells .
| Compound | Cell Line | IC50 (µM) |
|---|---|---|
| Compound 23 | MCF-7 | 15.6 |
| Compound 23 | SW480 | 12.4 |
| Compound 23 | A549 | 18.9 |
Antibacterial Activity
In vitro studies demonstrated varying degrees of antibacterial activity against several pathogens:
| Bacterial Strain | Zone of Inhibition (mm) |
|---|---|
| Salmonella typhi | 20 |
| Bacillus subtilis | 18 |
| Escherichia coli | 15 |
Enzyme Inhibition
The compound was tested for its ability to inhibit acetylcholinesterase:
| Compound | IC50 (µM) | Reference Standard IC50 (µM) |
|---|---|---|
| Target Compound | 6.28 | 21.25 |
Case Studies
- Case Study on Anticancer Activity : A comprehensive study involving the synthesis and evaluation of various derivatives showed that modifications at specific positions on the triazole ring enhanced anticancer activity significantly .
- Case Study on Antibacterial Efficacy : Another investigation focused on the structure-activity relationship (SAR) of sulfonamide derivatives indicated that the presence of the chlorobenzenesulfonyl group was critical for enhancing antibacterial potency against Gram-positive bacteria .
Q & A
Q. Q1. What are the standard synthetic routes for preparing this compound?
The synthesis typically involves multi-step protocols starting with the triazolopyrimidine core and piperazine derivatives. Key steps include:
- Cyclocondensation : Formation of the triazole ring via copper-catalyzed azide-alkyne cycloaddition (CuAAC) under reflux conditions in ethanol or DMF .
- Coupling Reactions : Introducing the 4-chlorobenzenesulfonyl group via nucleophilic substitution, often using dichloromethane as a solvent and triethylamine as a base .
- Purification : Column chromatography (silica gel, ethyl acetate/hexane gradients) achieves >95% purity .
Advanced Synthesis
Q. Q2. How can reaction conditions be optimized to improve yield and regioselectivity?
- Catalyst Screening : Palladium on carbon (Pd/C) enhances coupling efficiency in Suzuki-Miyaura reactions for aryl group introduction .
- Temperature Control : Maintaining 80–100°C during cyclization steps minimizes side products .
- Solvent Effects : Replacing DMF with acetonitrile reduces decomposition of sensitive intermediates .
Structural Characterization (Basic)
Q. Q3. Which spectroscopic methods are critical for confirming the compound’s structure?
- NMR Spectroscopy : - and -NMR identify proton environments (e.g., methoxyphenyl singlet at δ 3.8 ppm) and sulfonyl carbon signals (δ 165–170 ppm) .
- Mass Spectrometry (HRMS) : Validates molecular weight (e.g., [M+H] at m/z 538.1234) .
- HPLC : Assesses purity (>95%) using C18 columns and acetonitrile/water mobile phases .
Structural Characterization (Advanced)
Q. Q4. What challenges arise in crystallizing this compound for X-ray diffraction studies?
- Polymorphism : Multiple crystalline forms may coexist; slow evaporation from ethanol/dichloromethane (1:1) at 4°C promotes single-crystal growth .
- Halogen Bonding : The 4-chlorobenzenesulfonyl group influences packing; data collection at 100 K improves resolution .
Biological Activity (Basic)
Q. Q5. What in vitro assays are used to evaluate its biological activity?
- Enzyme Inhibition : Dose-response curves against kinases (e.g., EGFR) using fluorescence polarization assays .
- Cytotoxicity Screening : IC determination in cancer cell lines (e.g., MCF-7) via MTT assays .
- Solubility Testing : Equilibrium solubility measured in PBS (pH 7.4) and simulated gastric fluid .
Biological Activity (Advanced)
Q. Q6. How can molecular targets be identified for mechanism-of-action studies?
- Proteomics : SILAC-based affinity pull-down assays isolate binding partners .
- Molecular Docking : AutoDock Vina predicts interactions with ATP-binding pockets (e.g., docking score ≤ −9.0 kcal/mol for kinase targets) .
- CRISPR-Cas9 Knockout : Validates target relevance by assessing resistance in KO cell lines .
Data Contradictions
Q. Q7. How to resolve discrepancies in reported solubility and bioactivity data?
- Analytical Harmonization : Use standardized DSC/TGA to compare thermal stability across batches .
- Metabolite Profiling : LC-MS/MS identifies degradation products (e.g., sulfonyl hydrolysis) that alter solubility .
- Statistical Validation : Apply ANOVA to reconcile IC variations caused by assay protocols (e.g., serum concentration differences) .
Regioselectivity in Triazole Formation
Q. Q8. What strategies prevent undesired regioisomers during triazole ring synthesis?
- Catalyst Tuning : Cu(I)-TBTA complexes favor 1,4-regioselectivity over 1,5-isomers .
- Microwave Assistance : Short reaction times (10–15 min at 120°C) reduce isomerization .
- Computational Guidance : DFT calculations (B3LYP/6-31G*) predict regiochemical outcomes pre-synthesis .
Stability and Storage
Q. Q9. What conditions ensure long-term stability of the compound?
- Lyophilization : Store as a lyophilized powder under argon at −80°C to prevent hydrolysis .
- Light Sensitivity : Amber vials and desiccants (silica gel) mitigate photodegradation .
Advanced Pharmacokinetics
Q. Q10. How is metabolic stability assessed in preclinical models?
- Microsomal Incubations : Human liver microsomes (HLM) with NADPH quantify clearance rates (e.g., t ≥ 60 min) .
- Plasma Protein Binding : Equilibrium dialysis determines free fraction (e.g., 85% bound in human plasma) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
